![molecular formula C27H27ClN2O5 B3912029 benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate](/img/structure/B3912029.png)
benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate
Descripción general
Descripción
Benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate is a compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of leucine, an essential amino acid, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate involves the inhibition of cathepsin B activity. This compound binds to the active site of cathepsin B and prevents it from cleaving its substrates. This inhibition results in the accumulation of certain proteins and peptides, which can have various physiological effects.
Biochemical and Physiological Effects
Benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate has been shown to have various biochemical and physiological effects. Inhibition of cathepsin B activity has been linked to the prevention and treatment of various diseases, as mentioned earlier. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect has potential applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate in lab experiments is its ability to inhibit cathepsin B activity. This compound can be used to study the physiological effects of cathepsin B inhibition, which can have potential applications in the prevention and treatment of various diseases. One limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential applications in the prevention and treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, the development of more potent and selective inhibitors of cathepsin B activity is an area of future research.
Conclusion
In conclusion, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate is a compound that has potential applications in scientific research. This compound has been shown to inhibit the activity of cathepsin B, which has been linked to the prevention and treatment of various diseases. Further research is needed to determine the optimal dosage and potential side effects of this compound, as well as its potential applications in the prevention and treatment of various diseases.
Aplicaciones Científicas De Investigación
Benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that is involved in various physiological processes. Inhibition of cathepsin B activity has been linked to the prevention and treatment of various diseases, including cancer, osteoporosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
benzyl 2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O5/c1-18(2)15-23(27(33)35-17-20-7-4-3-5-8-20)30-25(31)22(16-19-10-12-21(28)13-11-19)29-26(32)24-9-6-14-34-24/h3-14,16,18,23H,15,17H2,1-2H3,(H,29,32)(H,30,31)/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLBYCBWWKCIAV-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



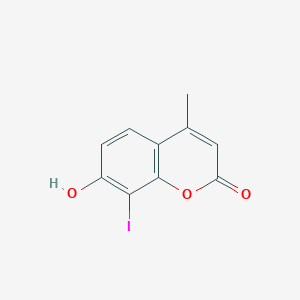
![4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B3911947.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)

![N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3911963.png)
![4-[4-(2-methoxyethoxy)phenyl]-6-methylpyrimidin-2-amine](/img/structure/B3911971.png)
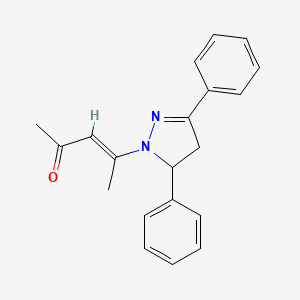
![N'-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B3911978.png)
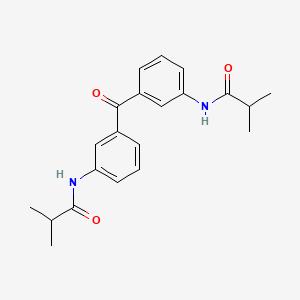
![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B3911997.png)
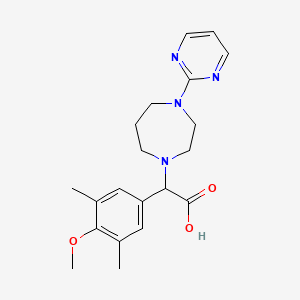
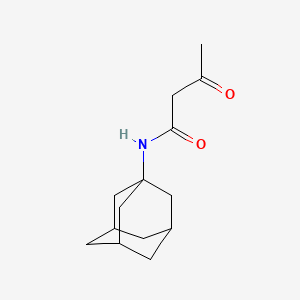
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3912032.png)